1-(4-pyridinyl)indoline
Overview
Description
1-(4-pyridinyl)indoline, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called PPARδ agonists, which activate the peroxisome proliferator-activated receptor delta. This receptor is involved in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. However, due to its ability to enhance endurance and performance, this compound has also gained popularity as a performance-enhancing drug among athletes and bodybuilders.
Mechanism of Action
1-(4-pyridinyl)indoline exerts its effects by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation and oxidative stress. This leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce inflammation. In addition, PPARδ activation has been shown to enhance endurance and performance in animal models.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has also been shown to improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis in animal models. In addition, it has been found to enhance endurance and performance in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-pyridinyl)indoline in lab experiments is its ability to activate PPARδ, which can provide insights into the role of this receptor in various diseases. In addition, its effects on lipid and glucose metabolism, as well as inflammation and oxidative stress, can be studied using this drug. However, one limitation is its potential for off-target effects, as it has been shown to have non-specific effects on other nuclear receptors. Therefore, caution should be exercised when interpreting the results of experiments using this drug.
Future Directions
There are several future directions for research on 1-(4-pyridinyl)indoline. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and reduce inflammation in animal models, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a performance-enhancing drug, as it has been found to enhance endurance and performance in animal models. However, the long-term effects of this drug on human health and athletic performance need to be carefully evaluated. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound, as well as its potential for off-target effects and toxicity.
Scientific Research Applications
1-(4-pyridinyl)indoline has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis in animal models. In addition, it has been found to have anti-tumor effects in several cancer cell lines.
properties
IUPAC Name |
1-pyridin-4-yl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-6,8-9H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNISUGFOXDPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175124 | |
Record name | Indoline, 1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20948-73-6 | |
Record name | Indoline, 1-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020948736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoline, 1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.